molecular formula C18H13N7O B2655670 1-phenyl-8-(phenylamino)-1H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one CAS No. 1203084-51-8

1-phenyl-8-(phenylamino)-1H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one

Cat. No. B2655670
CAS RN: 1203084-51-8
M. Wt: 343.35
InChI Key: ITPARAAFFPWFAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-phenyl-8-(phenylamino)-1H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one” belongs to a class of compounds known as pyrazolotriazolopyrimidines . These compounds are known to be functionalized ligands that target adenosine receptors . They are often used to develop multi-target ligands, receptor probes, drug delivery systems, and diagnostic or theranostic systems .


Synthesis Analysis

The synthesis of such compounds generally involves the use of a pyrazolotriazolopyrimidine scaffold, which is chosen as a pharmacophore for the adenosine receptors . It is substituted at different positions with reactive linkers of different lengths . These compounds are then used to synthesize probes for the adenosine receptors by functionalization with a fluorescent moiety .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by a pyrazolotriazolopyrimidine core, which is a fused ring system containing pyrazole, triazole, and pyrimidine rings . This core is functionalized with various substituents, including phenyl and phenylamino groups, at different positions .


Chemical Reactions Analysis

The chemical reactions involving these compounds typically involve the functionalization of the pyrazolotriazolopyrimidine core . This can be achieved through various chemical reactions, including substitution reactions .

Scientific Research Applications

Anti-Tumor Activity

The compound 22i exhibits remarkable anti-tumor activity against several cancer cell lines, including A549, MCF-7, and HeLa. Its IC50 values are 0.83 ± 0.07 μM, 0.15 ± 0.08 μM, and 2.85 ± 0.74 μM, respectively. Additionally, it demonstrates superior c-Met kinase inhibition ability at the nanomolar level (IC50 = 48 nM) .

PARP1 Inhibition

Newly discovered PARP1 inhibitors, including 22i, serve as valuable pharmacological tools for investigating the mechanism of acquired resistance to PARP1 inhibitors. These compounds may also hold promise as therapeutic agents for treating HR-deficient cancers, potentially overcoming acquired resistance .

Neuroprotective and Anti-Inflammatory Properties

Triazole-pyrimidine hybrid compounds, such as 22i, exhibit promising neuroprotective and anti-inflammatory properties. These findings suggest potential applications in neurodegenerative diseases and inflammatory conditions .

Adenosine Receptor Antagonism

While not directly reported for 22i, related derivatives with a reactive linker have been explored as adenosine receptor antagonists. Functionalization of these compounds allows for the development of multi-target ligands, receptor probes, drug delivery systems, and diagnostic or theranostic tools .

Energetic Materials

In a different context, two series of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials were synthesized effectively. Although not specifically 22i, this highlights the potential for similar compounds in the field of energetic materials .

C-Met Kinase Inhibition

Given its potent c-Met kinase inhibition ability, 22i could be further explored as a targeted therapy for conditions related to c-Met dysregulation, including certain cancers and other diseases .

Mechanism of Action

The mechanism of action of these compounds is thought to involve their binding to adenosine receptors . Computational studies suggest different binding modes for these compounds at the three receptors . Both molecular docking and supervised molecular dynamics simulations confirm that the preferred binding mode at the single receptor is driven by the substitution present at the 5 position .

Future Directions

The future directions in the research of these compounds could involve the development of more potent conjugable and conjugated ligands targeting adenosine receptors . This could be achieved by further functionalization of the pyrazolotriazolopyrimidine core and exploration of different substituents .

properties

IUPAC Name

12-anilino-3-phenyl-1,3,4,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-2(6),4,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N7O/c26-15-14-11-19-25(13-9-5-2-6-10-13)16(14)24-17(22-23-18(24)21-15)20-12-7-3-1-4-8-12/h1-11H,(H,20,22)(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPARAAFFPWFAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NN=C3N2C4=C(C=NN4C5=CC=CC=C5)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenyl-8-(phenylamino)-1H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.